molecular formula C8H12N2O2 B11784852 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11784852
M. Wt: 168.19 g/mol
InChI Key: DDELELVEZJERAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-propyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The propyl group may influence the compound’s lipophilicity and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(4-propylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C8H12N2O2/c1-2-3-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12)

InChI Key

DDELELVEZJERAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(N=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.